
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 and a molecular weight of 174.2820 g/mol . This compound is a derivative of indene, characterized by the presence of four methyl groups attached to the indene ring system. It is a colorless liquid that is relatively stable under standard conditions.
Métodos De Preparación
The synthesis of 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method includes the hydrogenation of ortho-xylene and ethylene to form the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, which is then dehydrogenated to yield the target compound . Industrial production methods often utilize catalytic hydrogenation and dehydrogenation processes under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:
2,3-Dihydro-1,1,4,6-tetramethyl-1H-indene: This compound has a similar structure but differs in the position of the methyl groups, leading to different chemical and physical properties.
1,1,4,5-Tetramethylindane: Another closely related compound with slight variations in the methyl group positions, affecting its reactivity and applications.
1,4,7-Trimethylindan: This compound lacks one methyl group compared to this compound, resulting in distinct chemical behavior and uses.
Propiedades
Número CAS |
76397-33-6 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
2,2,4,7-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-10(2)12-8-13(3,4)7-11(9)12/h5-6H,7-8H2,1-4H3 |
Clave InChI |
GPOUDYYLCOQKCO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(CC2=C(C=C1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
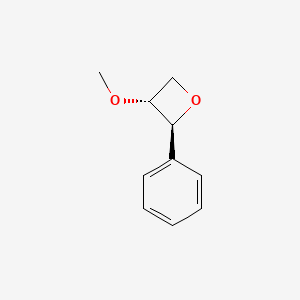
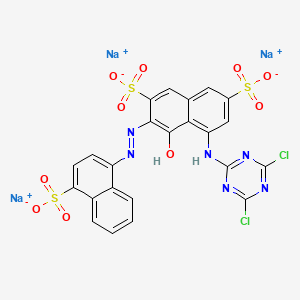
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
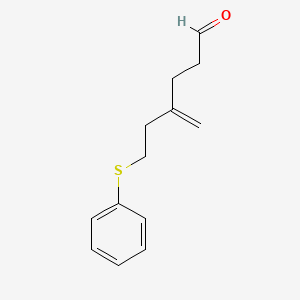

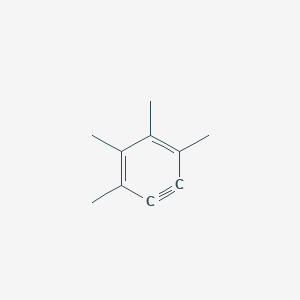
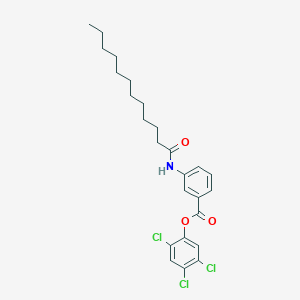
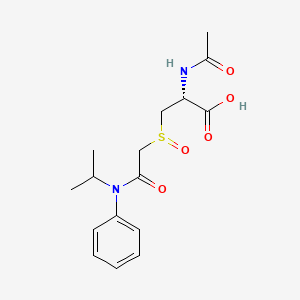
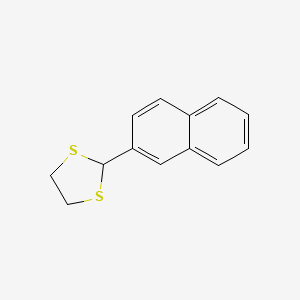

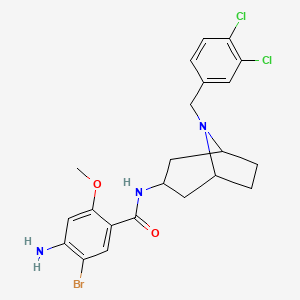
![N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine](/img/structure/B14447989.png)
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
